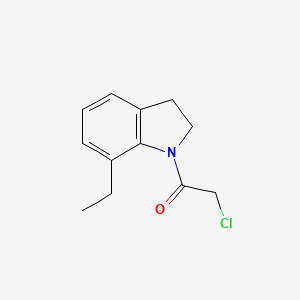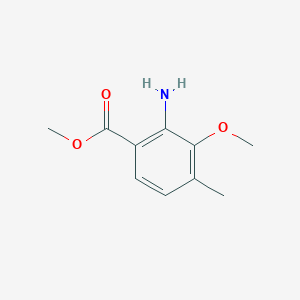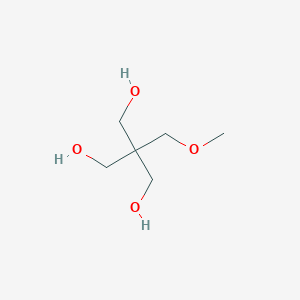![molecular formula C19H27BrO7 B3191576 2H-1-Benzopyran, 6-bromo-5,8-bis[(2-methoxyethoxy)methoxy]-2,2-dimethyl- (9CI) CAS No. 557757-31-0](/img/structure/B3191576.png)
2H-1-Benzopyran, 6-bromo-5,8-bis[(2-methoxyethoxy)methoxy]-2,2-dimethyl- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 6-bromo-5,8-bis[(2-methoxyethoxy)methoxy]-2,2-dimethyl- (9CI) typically involves the bromination of a benzopyran derivative followed by the introduction of methoxyethoxy groups. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Industrial Production Methods
This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures for handling brominating agents and other reactive chemicals .
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran, 6-bromo-5,8-bis[(2-methoxyethoxy)methoxy]-2,2-dimethyl- (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy derivatives.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran, 6-bromo-5,8-bis[(2-methoxyethoxy)methoxy]-2,2-dimethyl- (9CI) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although it is not intended for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran, 6-bromo-5,8-bis[(2-methoxyethoxy)methoxy]-2,2-dimethyl- (9CI) involves its interaction with specific molecular targets. The bromine atom and methoxyethoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-2,5-dimethoxy-phenol
- 5-bromo-1,2,4-trimethoxybenzene
- 1-bromo-4-tert-butoxybenzene
Uniqueness
2H-1-Benzopyran, 6-bromo-5,8-bis[(2-methoxyethoxy)methoxy]-2,2-dimethyl- (9CI) is unique due to its specific substitution pattern and the presence of both bromine and methoxyethoxy groups. This combination imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Propiedades
Número CAS |
557757-31-0 |
|---|---|
Fórmula molecular |
C19H27BrO7 |
Peso molecular |
447.3 g/mol |
Nombre IUPAC |
6-bromo-5,8-bis(2-methoxyethoxymethoxy)-2,2-dimethylchromene |
InChI |
InChI=1S/C19H27BrO7/c1-19(2)6-5-14-17(26-13-24-10-8-22-4)15(20)11-16(18(14)27-19)25-12-23-9-7-21-3/h5-6,11H,7-10,12-13H2,1-4H3 |
Clave InChI |
FESNTSHJIKZINK-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C(=CC(=C2OCOCCOC)Br)OCOCCOC)C |
SMILES canónico |
CC1(C=CC2=C(O1)C(=CC(=C2OCOCCOC)Br)OCOCCOC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[2,2'-Bithiophen]-5-amine, N,N-diphenyl-](/img/structure/B3191540.png)



